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Compound of Interest

(R)-3-Aminobutanenitrile
Compound Name:
hydrochloride

Cat. No.: B1526212

(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound distinguished by its
precise three-dimensional structure.[1] With the chemical formula C4HoCIN2 and a molecular
weight of 120.58 g/mol , this molecule is not merely a collection of atoms but a carefully
arranged architecture that makes it a valuable intermediate in advanced organic synthesis and
pharmaceutical development.[1][2][3] Its identity is cataloged under CAS Number 1073666-55-
3.[1112]

The core value of this compound lies in its stereochemistry. The "(R)" designation signifies a
specific spatial arrangement at the third carbon, a feature that is critical in the synthesis of
enantiomerically pure drugs.[1][4] In medicinal chemistry, it is well-established that different
enantiomers of a chiral drug can exhibit vastly different pharmacological activities and
metabolic fates.[1] One enantiomer may be therapeutically active, while the other could be
inactive or even cause adverse effects. Consequently, access to stereochemically pure building
blocks like (R)-3-Aminobutanenitrile hydrochloride is essential for the development of safe
and effective pharmaceuticals.[4][5] This guide, intended for researchers and drug
development professionals, provides a comprehensive overview of its molecular structure,
stereoselective synthesis, analytical characterization, and strategic applications.

Molecular Architecture and Physicochemical
Properties
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The structure of (R)-3-Aminobutanenitrile hydrochloride consists of a four-carbon backbone
featuring a nitrile group (-C=N) at one end and a chiral center at the third carbon (C3), which
bears an amino group (-NHz2).[1] The (R) configuration is determined by the Cahn-Ingold-Prelog
priority rules, defining the specific orientation of the substituents around this stereocenter.[1]

The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical
chemistry. This salt formation protonates the basic amino group, creating an ammonium
chloride moiety. This serves two primary purposes: it enhances the compound's stability and
increases its solubility in polar solvents, which can be advantageous for handling and in
subsequent reaction steps.[1]

Property Value

CAS Number 1073666-55-3[1][2]

Molecular Formula C4aHoCIN2[1][2]

Molecular Weight 120.58 g/mol [1][2]

IUPAC Name (3R)-3-aminobutanenitrile;hydrochloride
SMILES CCC#N.[H]CI[1][2]

Appearance Typically a white to off-white solid

Storage 2-8°C, sealed, dry, away from moisture[2][6]
Topological Polar Surface Area 49.81 A2[2]

Stereoselective Synthesis: Mastering Asymmetry

The synthesis of (R)-3-Aminobutanenitrile hydrochloride presents a significant challenge in
asymmetric chemistry, where the primary goal is to achieve high enantiomeric purity.[1] Several
advanced strategies have been developed to control the stereochemical outcome.

Core Synthetic Strategies

» Asymmetric Hydrogenation: This is a highly efficient and modern approach for producing the
target molecule with excellent enantioselectivity.[1] The method typically involves the
conjugate reduction of a prochiral a,3-unsaturated nitrile using hydrogen gas and a
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specialized chiral catalyst system, such as those based on iridium or rhodium complexes.[1]
[7] The choice of chiral ligand is paramount, as it orchestrates the direction of hydrogen
delivery to the substrate, favoring the formation of the (R)-enantiomer. The presence of the
cyano group is known to significantly influence the reaction pathway and the stereochemical
result.[1]

Chiral Resolution of Racemates: A more traditional yet robust method involves the
separation of a racemic mixture of 3-aminobutanenitrile. This is achieved by reacting the
racemate with a chiral resolving agent, typically a chiral acid like dibenzoyl-(L)-tartaric acid,
in a suitable solvent system (e.g., ethyl acetate, toluene).[4] The chiral acid selectively forms
a diastereomeric salt with one of the enantiomers—in this case, the (R)-amine. This (R)-
amine-(L)-acid salt often has different solubility properties than its (S)-amine-(L)-acid
counterpart, allowing it to be selectively crystallized from the solution.[4] The purified
diastereomeric salt is then treated with a base to liberate the free (R)-3-aminobutanenitrile,
which is subsequently converted to its hydrochloride salt.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative.
Specific enzymes, such as lipases, can be used to selectively acylate one enantiomer in a
racemic mixture of 3-aminobutanenitrile, leaving the other enantiomer (ideally the desired R-
form) unreacted.[7] The unreacted amine can then be easily separated from the acylated
product and converted to the hydrochloride salt.[7]
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Synthetic Approaches for (R)-3-Aminobutanenitrile
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General workflows for stereoselective synthesis.

Protocol: Synthesis via Chiral Resolution

This protocol describes a representative lab-scale synthesis based on the chiral resolution
method.
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» Preparation of Racemic 3-Aminobutanenitrile: Synthesize the racemic free base, for
instance, via a Strecker reaction involving the appropriate aldehyde, ammonia, and cyanide
source.[8]

e Diastereomeric Salt Formation:

[e]

Dissolve one equivalent of racemic 3-aminobutanenitrile in a suitable solvent, such as
ethanol or ethyl acetate.

[e]

In a separate flask, dissolve one equivalent of a chiral resolving agent, such as dibenzoyl-
(L)-tartaric acid, in the same solvent, heating gently if necessary.

[e]

Slowly add the acid solution to the amine solution with constant stirring.

o

Allow the mixture to cool slowly to room temperature and then potentially to 0-4°C to
induce crystallization of the less soluble diastereomeric salt.

¢ Isolation and Purification:

o Collect the precipitated salt by vacuum filtration and wash the filter cake with a small
amount of cold solvent to remove impurities.

o The enantiomeric purity of the salt can be improved by recrystallization.[4]
e Liberation of the Free Amine:

o Suspend the purified diastereomeric salt in a biphasic system of water and an organic
solvent (e.g., dichloromethane).

o Add an aqueous base (e.g., 2M NaOH) dropwise until the pH is >10 to neutralize the
tartaric acid and deprotonate the amine.

o Separate the organic layer, and extract the aqueous layer multiple times with the organic
solvent.

o Combine the organic extracts, dry over an anhydrous salt (e.g., Na2S0a), filter, and
concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-
aminobutanenitrile.
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e Hydrochloride Salt Formation:

o Dissolve the purified (R)-3-aminobutanenitrile free base in a suitable anhydrous solvent
like diethyl ether or ethanol.

o Slowly bubble dry HCI gas through the solution or add a solution of HCI in an organic
solvent (e.g., 2M HCI in diethyl ether) dropwise with stirring.

o The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent,

and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical validation is crucial to confirm the identity, purity, and stereochemical
integrity of the final product. A combination of spectroscopic and chromatographic techniques is

employed.
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Technique

Purpose

Expected Observations /
Parameters

1H and 3C NMR

Structural Elucidation and

Purity

Confirms the chemical
structure and connectivity of
the molecule. Purity can be
assessed by the absence of
signals from solvents or

impurities.[4]

Chiral HPLC

Enantiomeric Purity (e.e.)

The primary method for
quantifying the enantiomeric
excess. Utilizes a chiral
stationary phase (e.qg.,
polysaccharide-based) that
differentially interacts with the
(R) and (S) enantiomers,
leading to their separation and
distinct retention times.[7][9] A
typical requirement is 297%

e.e.

Mass Spectrometry (MS)

Molecular Weight Confirmation

Provides the mass-to-charge
ratio (m/z) of the protonated
molecule, confirming the
molecular weight of the free

base.

FT-IR Spectroscopy

Functional Group Identification

Shows characteristic
absorption bands for key
functional groups: C=N (nitrile)
stretch, N-H (amine) stretch,

and C-H stretches.

Reactivity and Synthetic Applications

(R)-3-Aminobutanenitrile hydrochloride is a versatile intermediate due to its two reactive

functional groups: the amine and the nitrile.[1] Its chirality is preserved in many transformations,
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making it a valuable chiron for asymmetric synthesis.[7]

e Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of
standard transformations, including N-alkylation, N-acylation to form amides, and reductive
amination. These reactions are fundamental for building larger, more complex molecular
scaffolds.[7]

 Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be:

o Hydrolyzed under acidic or basic conditions to form the corresponding (R)-3-
aminobutanoic acid, a valuable 3-amino acid derivative.

o Reduced using reagents like LiAlH4 or catalytic hydrogenation to yield the corresponding
1,3-diamine, (R)-butane-1,3-diamine.[1]

o Acted upon by nucleophiles, such as Grignard reagents, in addition reactions to form
ketones after hydrolysis.[1]

While specific, large-scale applications of the (R)-enantiomer are less documented in readily
available literature than its (S)-counterpart (which is a known intermediate for HIV protease
inhibitors and GLP-1 receptor agonists), the principles of chiral synthesis dictate its importance.
[9][10] The (R)-enantiomer is crucial for the synthesis of APIs where the specific (R)-
configuration at that position is required for biological activity.[4] For example, it could be a key
building block for certain enzyme inhibitors, receptor modulators, or other complex chiral drugs.

Amine Group Reactions

(R)-3-Aminobutanenitrile

R-COCl or - HsQ* [H] 1. R-MgBr
(RCO)20 Reduftive Amination (Hydrolysis) (Reduction) 2. Hs0

Nitrile Group Transfoymations
\ \ \ \

l . l ) : R)-3-Aminobutanoic Acid P
Amides (Secondary/Ternary Ammes] ( (B-Amino Acid) ] (R)-Butane-1,3-diamine Ketones
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Key synthetic transformations of (R)-3-aminobutanenitrile.

Safety, Handling, and Storage

While a specific, comprehensive toxicological profile for (R)-3-Aminobutanenitrile
hydrochloride is not extensively published, data from similar aminonitrile compounds and
general chemical safety principles dictate stringent handling procedures.[11] Aminonitriles as a
class are considered hazardous.[11][12][13]

e Hazards: Assumed to be toxic if swallowed, harmful in contact with skin, and harmful if
inhaled.[11] It is also expected to cause skin and serious eye irritation, and may cause
respiratory irritation.[11][13]

e Handling:

[¢]

Always use this compound within a certified chemical fume hood.[11]

o

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-
resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12][14]

o

Avoid breathing dust, vapor, or mist. Prevent contact with skin and eyes.[11][14]

o

Handle in a well-ventilated area and keep containers tightly closed when not in use.[12]
o Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

o The compound may be hygroscopic; therefore, it should be stored away from moisture
and water.[11] Recommended storage temperature is often refrigerated (2-8°C).[6]

Conclusion and Future Perspectives

(R)-3-Aminobutanenitrile hydrochloride is more than just a chemical reagent; it is a key
enabler in the field of asymmetric synthesis. Its value is intrinsically linked to the
stereochemical precision it offers to medicinal chemists and process developers. The reliable
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synthesis of this chiral building block through methods like asymmetric hydrogenation and
chiral resolution allows for the streamlined development of complex, single-enantiomer active
pharmaceutical ingredients.

Future research will likely focus on two main areas. First, the development of more efficient,
sustainable, and cost-effective catalytic methods for its synthesis will continue to be a priority,
reducing reliance on classical resolution techniques. Second, the application of (R)-3-
Aminobutanenitrile hydrochloride as a scaffold for novel drug discovery efforts will expand.
[1] As our understanding of the stereo-specific interactions between drug molecules and
biological targets grows, the demand for specialized chiral intermediates like this one will
undoubtedly increase, cementing its role in the future of pharmaceutical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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